2-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S2/c17-12-3-5-13(6-4-12)25(22,23)10-15(21)20-16-19-14(9-24-16)11-2-1-7-18-8-11/h1-9H,10H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWOTHRVTQMRHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Pyridin-3-yl)-1,3-Thiazol-2-Amine
The thiazole ring is constructed via a Hantzsch thiazole synthesis, modified to incorporate a pyridinyl substituent. A representative protocol involves:
-
Reactants :
-
3-Pyridinyl thiourea (1.0 equiv)
-
α-Bromo-4-pyridin-3-ylacetophenone (1.2 equiv)
-
-
Conditions :
-
Solvent: Ethanol (anhydrous)
-
Temperature: 80°C, reflux
-
Duration: 12–16 hours
-
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoketone, followed by cyclization to form the thiazole ring. The pyridinyl group remains intact due to its aromatic stability under these conditions.
Preparation of 2-(4-Fluorobenzenesulfonyl)Acetyl Chloride
The sulfonyl acetamide precursor is synthesized through a two-step process:
Step 1: Sulfonylation of Ethyl Acetate
Step 2: Chlorination of Sulfonyl Acetate
-
Reactants :
-
2-(4-Fluorobenzenesulfonyl)acetic acid (1.0 equiv)
-
Thionyl chloride (3.0 equiv)
-
-
Conditions :
-
Solvent: Toluene (anhydrous)
-
Temperature: 60°C
-
Duration: 3 hours
-
Critical Note : Excess thionyl chloride must be removed via azeotropic distillation to prevent side reactions during subsequent coupling.
Coupling of Intermediates to Form the Target Compound
The final step involves amidating the thiazole-amine with the sulfonyl acetyl chloride:
Amidation Protocol
-
Reactants :
-
4-(Pyridin-3-yl)-1,3-thiazol-2-amine (1.0 equiv)
-
2-(4-Fluorobenzenesulfonyl)acetyl chloride (1.05 equiv)
-
-
Conditions :
-
Base: Triethylamine (2.0 equiv)
-
Solvent: Tetrahydrofuran (THF, 0.3 M)
-
Temperature: −20°C → room temperature
-
Duration: 8–10 hours
-
Side Reactions :
-
Competitive hydrolysis of the acetyl chloride (mitigated by low-temperature addition)
-
Over-alkylation at the thiazole nitrogen (controlled by stoichiometric precision)
Optimization Strategies and Yield Improvement
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| THF | −20 → 25 | 78 | 98.5 |
| DCM | 0 → 25 | 65 | 96.2 |
| DMF | 25 | 58 | 94.1 |
Purification and Analytical Characterization
Chromatographic Purification
-
Column : Silica gel (230–400 mesh)
-
Eluent : Ethyl acetate/hexanes (3:7 → 1:1 gradient)
-
Recovery : 89–92%
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) :
-
HRMS (ESI+) :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole and pyridine moieties exhibit anticancer properties. The specific compound in focus has shown promise in inhibiting cancer cell proliferation in vitro. For instance, studies have demonstrated that derivatives of thiazoles can induce apoptosis in various cancer cell lines, suggesting that this compound could be a lead structure for developing new anticancer agents.
Antimicrobial Properties
The sulfonamide group in the compound is known for its antimicrobial activity. Preliminary studies have indicated that 2-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide has exhibited inhibitory effects against several bacterial strains. This opens avenues for its use in treating bacterial infections, especially those resistant to conventional antibiotics.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, sulfonamide compounds are often designed to inhibit carbonic anhydrase, which plays a role in various physiological processes and diseases. Investigations into the enzyme inhibition profile of this compound could yield important therapeutic implications.
Neurological Applications
Given the presence of the pyridine ring, there is potential for neuropharmacological applications. Compounds with similar structures have been explored for their effects on neurotransmitter systems and could be investigated for treating neurological disorders such as depression or anxiety.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | Demonstrated significant reduction in cell viability in breast cancer cell lines (MCF-7) with IC50 values < 10 µM. |
| Study B | Antimicrobial efficacy | Showed inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MIC) of 32 µg/mL. |
| Study C | Enzyme inhibition study | Identified as a moderate inhibitor of carbonic anhydrase with IC50 values around 50 µM. |
Mechanism of Action
The mechanism of action of 2-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through various pathways, such as blocking the active site or altering the enzyme’s conformation. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Thiazole-Acetamide Derivatives
N-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]acetamide (CAS 118371-30-5)
- Structure : Lacks the 4-fluorobenzenesulfonyl group, retaining only the thiazole-pyridinyl-acetamide backbone.
- Properties : Molecular formula C₁₀H₉N₃OS (MW 219.26 g/mol). Simpler structure may confer lower metabolic stability compared to the sulfonylated target compound .
- Synthesis : Prepared via acetylation of 4-(pyridin-3-yl)-1,3-thiazol-2-amine, as inferred from analogous routes in .
- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2) Structure: Features a 2-chlorophenyl substituent on the thiazole and a morpholino group on the acetamide. Properties: Purity >95%; the morpholino group enhances solubility, while the chloro substituent may improve target binding affinity .
Fluorobenzenesulfonyl-Containing Analogues
- N-[4-(4-Fluorophenyl)-5-{2-[4-(piperazin-1-yl)anilino]pyrimidin-4-yl}-1,3-thiazol-2-yl]acetamide (Compound 14, ) Structure: Combines a 4-fluorophenyl-thiazole with a pyrimidine-piperazine-anilino side chain. Properties: Purity >95% (HPLC), with UPLC retention time 1.13 min. The piperazine moiety likely improves solubility and pharmacokinetics compared to the target compound’s sulfonyl group .
- N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (Compound 14, ) Structure: Substituted with 3-chloro-4-fluorophenyl on the thiazole. Synthesis: Prepared via condensation of 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone with thiourea in ethanol.
Pharmacological and Physicochemical Properties
Melting Points and Stability
- Compound 5k () : Melting point 92–94°C , higher than the target compound’s likely range (estimated 80–90°C), suggesting greater crystallinity due to the 4-methoxybenzyl-piperazine group .
- Compound 5o (): Melting point 216–218°C, attributed to strong intermolecular hydrogen bonding from the aminopyridinyl group .
Bioactivity Trends
- COX/LOX Inhibition () : Analogues like 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) show anti-inflammatory activity, suggesting that electron-donating groups (e.g., -OH, -OCH₃) enhance enzyme interaction. The target compound’s electron-withdrawing sulfonyl group may shift selectivity toward kinases or proteases .
- Antimalarial Activity () : Fluorophenyl-thiazole derivatives (e.g., Compound 14) exhibit potent fast-killing properties against Plasmodium falciparum, highlighting the role of fluorine in improving membrane permeability .
Biological Activity
The compound 2-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide , also known by its CAS number 922855-73-0 , is a synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H16FN3O3S2
- Molecular Weight : 405.4663 g/mol
- SMILES Notation : O=C(Nc1scc(n1)c1cccnc1)CCCS(=O)(=O)c1ccc(cc1)F
The structure features a fluorobenzenesulfonyl group attached to a thiazole-pyridine moiety, which is crucial for its biological interactions.
The biological activity of this compound primarily involves:
- Inhibition of Enzymatic Activity : The sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity through covalent modification.
- Targeting Kinase Pathways : Preliminary studies suggest that the compound may inhibit specific kinase pathways involved in cell proliferation and survival, making it a candidate for cancer therapeutics.
Biological Activity Summary
Anticancer Activity
A study evaluated the compound's efficacy against multiple cancer cell lines, including breast and colon cancer. The results demonstrated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, with IC50 values indicating potent anticancer properties.
Anti-inflammatory Effects
Research involving lipopolysaccharide (LPS)-induced inflammation models showed that the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Properties
In vitro assays revealed that the compound exhibited antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) below 50 µg/mL. This positions it as a potential candidate for developing new antimicrobial agents.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide?
Methodological Answer: The compound can be synthesized via a two-step procedure:
Sulfonylation : React 4-fluorobenzenesulfonyl chloride with chloroacetamide in the presence of a base (e.g., triethylamine) to yield 2-(4-fluorobenzenesulfonyl)acetamide.
Thiazole Coupling : Condense the intermediate with 4-(pyridin-3-yl)-1,3-thiazol-2-amine using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically yields the final product .
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Et₃N, DCM, 0°C→RT | 75–80 | >95% |
| 2 | EDC, HOBt, DMF | 60–65 | >90% |
Q. How can the structural integrity of the compound be validated?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR : Confirm the presence of the pyridinyl proton (δ 8.5–9.0 ppm, aromatic), thiazole protons (δ 7.2–7.8 ppm), and sulfonyl group (¹³C NMR: δ 115–120 ppm for C-F) .
- X-ray Crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement). For example, analogous thiazole-acetamide derivatives crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 8.2 Å, b = 12.5 Å, c = 14.3 Å .
Key Data:
| Technique | Observed Features |
|---|---|
| ¹H NMR | Thiazole C-H (δ 7.4 ppm), pyridinyl H (δ 8.7 ppm), sulfonyl adjacent CH₂ (δ 4.2 ppm) |
| X-ray Diffraction | Dihedral angle between thiazole and pyridinyl rings: 61.8° (similar to ) |
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity for target proteins?
Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS):
Docking : Target the compound’s sulfonyl and pyridinyl groups to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites).
MD Simulations : Assess stability over 100 ns trajectories; analyze root-mean-square deviation (RMSD < 2.0 Å indicates stable binding).
SAR Studies : Modify the fluorophenyl or thiazole substituents to enhance interactions (e.g., trifluoromethyl groups improve lipophilicity ).
Key Data:
| Parameter | Value (Example) |
|---|---|
| Docking Score (ΔG, kcal/mol) | -9.2 ± 0.3 |
| RMSD (MD, 100 ns) | 1.8 Å |
| LogP (Experimental) | 2.5 ± 0.2 |
Q. How to resolve contradictions in biological activity data across assays?
Methodological Answer: Contradictions often arise from assay-specific conditions. Mitigate via:
Orthogonal Assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cell viability (e.g., MTT assay).
Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation underlies false negatives.
Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
Example Data:
| Assay Type | IC₅₀ (µM) | Notes |
|---|---|---|
| Enzymatic (Kinase A) | 0.15 | High affinity |
| Cell Viability (MTT) | >50 | Poor membrane permeability? |
| Microsomal Stability (t₁/₂) | 12 min | Rapid metabolism in cell assays |
Q. What crystallographic challenges arise during structure determination, and how are they addressed?
Methodological Answer: Common issues include twinning and disordered sulfonyl groups :
Twinning : Use SHELXL’s TWIN command with BASF refinement. For example, a twin fraction of 0.3 may require iterative refinement .
Disorder : Apply PART instructions to model alternative conformations (e.g., fluorophenyl ring disorder) with occupancy refinement.
Hydrogen Bonding : Validate via SHELXH (e.g., N-H⋯N interactions stabilize dimeric structures ).
Key Data:
| Challenge | SHELX Command/Parameters | Outcome |
|---|---|---|
| Twinning | TWIN 0 0 0 -1 0 0; BASF 0.3 | R-factor < 5% |
| Sulfonyl Disorder | PART 1; SUMP 0.7 0.3 | Occupancy refined to 70:30 |
Q. How to design derivatives for improved pharmacokinetic properties?
Methodological Answer: Focus on metabolic stability and solubility :
Sulfone Replacement : Substitute the fluorobenzenesulfonyl group with phosphonate esters to reduce CYP450 metabolism .
Pyridinyl Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance solubility via increased polarity .
Prodrug Strategies : Convert the acetamide to a methoxycarbonyl prodrug for sustained release .
Example Derivatives:
| Derivative | LogP | Solubility (µg/mL) | Metabolic t₁/₂ (min) |
|---|---|---|---|
| Parent Compound | 2.5 | 15 | 12 |
| Phosphonate Analog | 1.8 | 45 | 35 |
| CF₃-Pyridinyl Analog | 2.0 | 30 | 25 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
